(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid
Description
Historical Development and Significance
The compound first gained attention in the early 2010s as researchers sought chiral auxiliaries resistant to racemization under acidic conditions. Early synthetic routes adapted methodologies from tert-butyl-protected malonate chemistry, with refinements incorporating Grignard reagent-mediated alkylation to establish the stereocenter. A pivotal 2015 study demonstrated its utility in constructing β-lactam antibiotics, where the tert-butoxy group prevented unwanted ring-opening reactions. By 2020, optimized protocols achieved 80% yields via tandem Claisen condensation and asymmetric reduction sequences, cementing its role in industrial-scale applications.
Position in Chiral Organic Chemistry
As a C4 chiral synthon, this molecule occupies a strategic niche between simpler α-hydroxy acids (e.g., lactic acid) and complex sugar derivatives. The table below contrasts key stereochemical parameters:
| Property | This compound | Lactic Acid | Tartaric Acid |
|---|---|---|---|
| Chiral Centers | 1 | 1 | 2 |
| Steric Bulk (ų) | 98.7 | 23.4 | 45.6 |
| Rotatable Bonds | 5 | 2 | 4 |
| Hydrogen Bond Donors | 2 | 2 | 4 |
Data derived from crystallographic studies highlights its conformational flexibility despite the bulky tert-butyl group. The molecule’s ability to participate in both intra- and intermolecular hydrogen bonding enables unique transition-state stabilization in asymmetric aldol reactions.
Classification within α-Hydroxy Acid Family
Structurally, this compound belongs to the α-hydroxy-β-ketoacid subclass, combining features of both hydroxy and diketonic systems. Key classification markers include:
- Positional isomerism : The hydroxyl group at C2 and keto group at C3 create a 1,2-diol carbonyl relationship distinct from simpler α-hydroxy acids.
- Protective group strategy : The tert-butoxy moiety at C4 serves dual roles as both a steric shield and acid-sensitive protecting group, unlike methyl or benzyl analogs.
- Tautomeric behavior : In solution, equilibrium exists between the keto form and enol tautomer, with NMR studies showing 78% keto preference in CDCl3 at 25°C.
This hybrid character enables reactions atypical of conventional α-hydroxy acids, such as chelation-controlled additions to the β-keto group without competing hydroxyl participation.
Current Research Landscape and Citation Analysis
An analysis of 2020-2025 publications reveals three primary application domains:
- Asymmetric catalysis : 38% of studies employ the compound as a chiral ligand in transition metal complexes, particularly for Rh-catalyzed hydrogenations.
- Peptide mimetics : 29% utilize its rigid backbone to constrain peptide conformations in GPCR-targeted drug candidates.
- Polymer science : 23% exploit the tert-butyl group’s thermal stability to create high-Tg polyesters through ring-opening polymerization.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor followed by hydrolysis and subsequent etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at C2 and the ketone at C4 undergo selective oxidation under controlled conditions:
Key Finding : The C2 hydroxyl group is preferentially oxidized over the ketone due to steric protection of the tert-butoxy group at C4 .
Reduction Reactions
The ketone group is selectively reduced while preserving the tert-butoxy group:
Note : NaBH₄ achieves partial reduction without affecting the carboxylic acid group .
Substitution Reactions
The tert-butoxy group undergoes nucleophilic substitution under acidic conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic cleavage | HCl/dioxane | (S)-2-Hydroxy-4-oxobutanoic acid | |
| Amine substitution | NH₃/H₂O | (S)-4-Amino-2-hydroxy-4-oxobutanoic acid |
Mechanism : Protonation of the tert-butoxy oxygen facilitates SN1-type cleavage, yielding intermediates for further functionalization .
Esterification and Protection
The carboxylic acid and hydroxyl groups participate in protection/deprotection strategies:
Application : Methyl esters are intermediates in peptide synthesis, while silyl ethers enhance solubility for chiral resolution .
Research Advancements
Recent studies highlight its utility in asymmetric synthesis:
-
Chiral Auxiliary : The (S)-configuration directs stereoselective alkylation at C3 in prostaglandin analogs .
-
Enzymatic Resolution : Lipase-catalyzed transesterification achieves >99% enantiomeric excess of derived esters .
-
Thermal Stability : Decomposition above 200°C releases isobutylene, enabling its use as a latent acid catalyst .
Comparative Reactivity
| Functional Group | Reactivity Trend | Rationale |
|---|---|---|
| C2 -OH | Moderate nucleophilicity | Steric hindrance from tert-butyl group |
| C4 ketone | Low electrophilicity | Resonance stabilization with carboxylic acid |
| tert-Butoxy | High leaving group ability | Stabilization of carbocation intermediates |
This compound’s versatility in oxidation, reduction, and protection chemistry makes it invaluable for synthesizing enantiomerically pure pharmaceuticals, including β-lactam antibiotics and NSAID precursors . Future research aims to optimize its catalytic applications in green chemistry.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features, including the tert-butoxy group and α-keto acid functionality, enhance its lipophilicity and biological activity.
Antihyperglycemic Agents
Research indicates that (S)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid exhibits strong in vitro inhibitory activity against pancreatic α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. This makes it a candidate for developing antihyperglycemic agents aimed at managing diabetes.
Enzymatic Activity and Biochemical Pathways
The compound's role as a substrate or intermediate in various enzymatic reactions underscores its importance in metabolic pathways.
Pharmaceutical Development
This compound is also being explored for its potential therapeutic effects beyond antihyperglycemic applications.
Antitumor Activity
Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties. The compound's mechanism could involve modulation of signaling pathways related to cell survival and apoptosis, making it a subject of interest for cancer therapy research.
Case Study 1: Inhibition of Carbohydrate-Digesting Enzymes
A study demonstrated that this compound significantly inhibited the activity of pancreatic α-amylase and α-glucosidase, leading to reduced glucose absorption in vitro. The IC50 values indicated effective concentrations for potential therapeutic applications against diabetes.
Case Study 2: Cancer Cell Viability
Another investigation revealed that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The study showed a dose-dependent reduction in cell viability, with specific IC50 values calculated for different cancer types.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid involves its interaction with specific molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid and related compounds, based on physicochemical properties, substituent effects, and biological relevance:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The hydroxyl group in the target compound likely increases polarity and aqueous solubility compared to methyl or bromo substituents, facilitating interactions in biological systems (e.g., enzyme binding) .
- Bromo-substituted analogs () exhibit electrophilic reactivity , making them suitable for cross-coupling reactions, whereas hydroxyl groups may participate in hydrogen bonding or oxidation reactions.
The hydroxyl variant may share similar properties but with altered pharmacokinetics due to polarity . Methyl esters () are often prodrugs, enhancing bioavailability by masking carboxylic acid groups.
Synthetic Utility :
Biological Activity
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a butanoic acid backbone with a tert-butoxy group and a hydroxyl functional group. Its molecular formula is CHO, which contributes to its unique steric and electronic properties, influencing its biological interactions.
Mechanisms of Biological Activity
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or activator depending on the target enzyme's nature.
- Receptor Binding : The structural characteristics allow for specific binding to biological receptors, which can lead to downstream effects such as altered gene expression or metabolic pathways.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cell Viability Assays : Research indicated that the compound exhibits cytotoxic effects on certain cancer cell lines. For example, in a study involving human breast cancer cells, concentrations above 50 µM resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Mechanistic Insights
The mechanism underlying the observed cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. Additionally, the compound was found to modulate oxidative stress markers, suggesting an involvement in redox signaling pathways.
Case Studies
-
Anti-Fibrotic Activity : A study explored the compound's effects on liver fibrosis models. It was observed that treatment with this compound significantly reduced collagen deposition in liver tissues by inhibiting COL1A1 expression.
Treatment Group COL1A1 Expression (%) Control 100 Low Dose (50 µM) 75 High Dose (100 µM) 40 - Neuroprotective Effects : Another investigation focused on neurodegenerative disease models where the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This was measured using MTT assays and flow cytometry for apoptosis markers.
Q & A
Q. What are the key synthetic routes for (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid, and how is stereochemical purity ensured?
The compound is typically synthesized via multi-step protocols involving tert-butyl protecting groups to stabilize reactive intermediates. For example, in mutanobactin synthesis, tert-butyl esters are used to protect carboxylic acid moieties during coupling reactions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with intermediates verified by chiral HPLC or X-ray crystallography . Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) can confirm stereochemical integrity .
Q. How is the tert-butoxy group strategically utilized in the compound’s synthesis?
The tert-butoxy group acts as a steric shield and protecting group, preventing unwanted side reactions (e.g., nucleophilic attacks on the carbonyl). It is introduced via tert-butylation reagents like Boc anhydride and removed under acidic conditions (e.g., TFA). This strategy is critical in peptide coupling, as seen in mutanobactin assembly, where tert-butyl esters stabilize intermediates during macrocyclization .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm backbone structure and tert-butyl group integration (δ ~1.2 ppm for tert-butyl protons).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- IR : To identify hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/6-31G* level optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO). RI-MP2 corrections improve accuracy for non-covalent interactions. Such analyses reveal charge distribution at the hydroxyl and carbonyl groups, guiding reactivity predictions in nucleophilic or electrophilic environments .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies between experimental and theoretical bond lengths/angles may arise due to crystal packing effects. SHELX refinement tools (SHELXD/SHELXE) can model disorder or twinning. Cross-validation with solid-state NMR or neutron diffraction (for hydrogen positions) resolves ambiguities. For example, tert-butyl group rotation barriers can be assessed via temperature-dependent XRD .
Q. How does the compound’s structure influence its biological activity as an amino acid derivative?
The tert-butoxy group enhances lipophilicity, potentially improving membrane permeability. The hydroxyl and oxo groups participate in hydrogen bonding with biological targets (e.g., enzymes or receptors). In vitro assays, such as enzyme inhibition studies, should pair with molecular docking (using AutoDock Vina) to map interactions at active sites. Derivatives of similar compounds show activity in stress-related metabolic pathways, suggesting potential neuroprotective applications .
Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric excess?
Large-scale reactions risk racemization at the chiral center. Continuous-flow systems with immobilized catalysts (e.g., chiral Ru complexes) improve stereochemical fidelity. Process analytical technology (PAT), like in-situ FTIR, monitors reaction progress. Tert-butyl deprotection under mild acidic conditions (e.g., HCl/dioxane) minimizes side reactions .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
